4-cyclohexylquinazolin-2(1H)-one

Physicochemical Profiling Scaffold Selection Medicinal Chemistry

4-Cyclohexylquinazolin-2(1H)-one (CAS 13961-81-4, PubChem CID is a bicyclic quinazolinone featuring a cyclohexyl substituent at the 4-position of the quinazolin-2(1H)-one core. This scaffold is a member of the broader quinazolinone chemotype widely explored in medicinal chemistry for kinase inhibition, ion channel modulation, and anti-inflammatory applications.

Molecular Formula C14H16N2O
Molecular Weight 228.29 g/mol
Cat. No. B8272906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyclohexylquinazolin-2(1H)-one
Molecular FormulaC14H16N2O
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=C3C=CC=CC3=NC(=O)N2
InChIInChI=1S/C14H16N2O/c17-14-15-12-9-5-4-8-11(12)13(16-14)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,15,16,17)
InChIKeyILZNGEGIZAOBRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyclohexylquinazolin-2(1H)-one (CAS 13961-81-4): Core Scaffold Profile for Procurement Decisions


4-Cyclohexylquinazolin-2(1H)-one (CAS 13961-81-4, PubChem CID 57662942) is a bicyclic quinazolinone featuring a cyclohexyl substituent at the 4-position of the quinazolin-2(1H)-one core. This scaffold is a member of the broader quinazolinone chemotype widely explored in medicinal chemistry for kinase inhibition, ion channel modulation, and anti-inflammatory applications [1]. Its computed physicochemical profile includes XLogP3 of 2.8, topological polar surface area (TPSA) of 41.5 Ų, one hydrogen bond donor, and one hydrogen bond acceptor [2]. These properties distinguish it from closer analogs such as 2-cyclohexyl-4(3H)-quinazolinone (CAS 26059-80-3) and 4-phenylquinazolin-2(1H)-one, and are relevant for selecting a scaffold with a defined balance of lipophilicity, hydrogen bonding capacity, and synthetic tractability.

Why Generic Quinazolinone Substitution Fails: The Regioisomeric Differentiation of 4-Cyclohexylquinazolin-2(1H)-one


Quinazolinones with different cyclohexyl substitution positions—4-cyclohexyl (the target compound), 2-cyclohexyl (CAS 26059-80-3), and 3-cyclohexyl (CAS various)—are not interchangeable scaffolds due to distinct electronic and steric environments that critically alter hydrogen bonding patterns, molecular recognition, and synthetic derivatization handles [1]. The 4-cyclohexyl isomer places the hydrophobic cyclohexyl group adjacent to the N3 position, modulating the tautomeric equilibrium and the accessibility of the lactam NH for further functionalization (e.g., alkylation, sulfonylation). In contrast, the 3-cyclohexyl isomer eliminates the free NH donor entirely, while the 2-cyclohexyl isomer relocates the hydrophobic bulk to the electrophilic lactam carbon environment, affecting reactivity toward nucleophiles and biological target engagement. Computational data show that the 4-cyclohexyl isomer presents a single H-bond donor (lactam NH) versus zero for the 3-cyclohexyl analog, which directly impacts solubility, permeability, and target binding potential [2]. These differences preclude generic substitution without altering key molecular recognition features.

Quantitative Differentiation Evidence: 4-Cyclohexylquinazolin-2(1H)-one vs. Closest Structural Analogs


Lipophilicity (XLogP3) Comparison: 4-Cyclohexyl vs. 4-Phenyl vs. 4-Methyl Quinazolinones

The computed lipophilicity of 4-cyclohexylquinazolin-2(1H)-one (XLogP3 = 2.8) is moderately lower than that of 4-phenylquinazolin-2(1H)-one (XLogP3 ≈ 3.1) and substantially higher than 4-methylquinazolin-2(1H)-one (XLogP3 ≈ 1.3) [1]. This places the target compound in an intermediate lipophilicity range that often correlates with balanced permeability and aqueous solubility for oral bioavailability [2]. The cyclohexyl group provides greater three-dimensionality (higher fraction sp3) compared to the planar phenyl analog, a parameter increasingly valued in fragment-based drug discovery for enhancing binding specificity.

Physicochemical Profiling Scaffold Selection Medicinal Chemistry

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Capacity Differentiation

The target compound has a TPSA of 41.5 Ų, one hydrogen bond donor (HBD), and one hydrogen bond acceptor (HBA), compared to 3-cyclohexyl-4(3H)-quinazolinone which has TPSA ≈ 37.6 Ų, zero HBD, and one HBA [1]. The presence of a single HBD in the 4-cyclohexyl isomer enables specific hydrogen bond interactions with biological targets while maintaining a TPSA below the 60 Ų threshold commonly used for central nervous system (CNS) penetration prediction [2]. The 3-cyclohexyl analog, lacking any HBD, forfeits this capacity entirely, potentially altering target selectivity profiles.

Drug-Likeness Permeability Prediction Scaffold Optimization

Synthetic Utility as a Building Block: Differential Reactivity at the Lactam NH

4-Cyclohexylquinazolin-2(1H)-one serves as a synthetic intermediate for N1-alkylated derivatives, as demonstrated by its conversion to 4-cyclohexyl-1-(cyclopropylmethyl)quinazolin-2(1H)-one (CAS 1956307-91-7) . The free NH at the N1 position enables selective alkylation, acylation, and sulfonylation reactions. In contrast, 3-cyclohexylquinazolin-4(3H)-one lacks this NH handle, and 2-chloro-4-cyclohexylquinazoline (CAS 952443-60-6) requires nucleophilic aromatic substitution for derivatization, a less versatile approach . This differential reactivity directly impacts the synthetic accessibility and structural diversity achievable from each scaffold.

Synthetic Chemistry Building Block Derivatization

Rotatable Bond Count and Molecular Flexibility: Impact on Entropic Binding Penalty

4-Cyclohexylquinazolin-2(1H)-one possesses a single rotatable bond (the C4–cyclohexyl linkage), compared to 4-phenylquinazolin-2(1H)-one which also has one rotatable bond but with a planar, rigid aromatic substituent, and 4-n-butylquinazolin-2(1H)-one which has three rotatable bonds in its alkyl chain [1]. Lower rotatable bond counts are associated with reduced entropic penalty upon target binding and improved ligand efficiency metrics [2]. The cyclohexyl group's chair conformation further reduces the effective conformational space compared to a linear alkyl chain.

Conformational Analysis Binding Efficiency Ligand Design

Application Scenarios Supported by Quantitative Evidence for 4-Cyclohexylquinazolin-2(1H)-one


Fragment-Based Drug Discovery (FBDD) Scaffold with Optimized Lipophilic Efficiency

With a molecular weight of only 228.29 g/mol, XLogP3 of 2.8, and a single hydrogen bond donor, 4-cyclohexylquinazolin-2(1H)-one occupies a favorable position in fragment chemical space for oral drug candidates [1]. Its lipophilic ligand efficiency (LLE) can be benchmarked against 4-phenylquinazolin-2(1H)-one (higher XLogP3) and 4-methylquinazolin-2(1H)-one (lower XLogP3), enabling researchers to select the scaffold that optimally balances potency and lipophilicity for their target of interest. The cyclohexyl group introduces three-dimensional character (sp3 fraction) that is valued in fragment libraries for accessing novel binding modes.

Synthetic Intermediate for N1-Diversified Quinazolinone Libraries

The free N1-H of 4-cyclohexylquinazolin-2(1H)-one provides a single, chemically tractable handle for parallel derivatization via alkylation, acylation, or sulfonylation, as demonstrated by its reported conversion to N1-(cyclopropylmethyl) and N1-(4-carboxyphenylamino) derivatives [1]. This enables rapid generation of focused libraries for SAR exploration at the N1 position without de novo core synthesis, reducing synthesis cycle times. The 3-cyclohexyl isomer, lacking this NH, cannot support N1-focused SAR campaigns, reinforcing the target compound's value as a building block.

Kinase Inhibitor and Ion Channel Modulator Lead Generation Programs

Quinazolinones are privileged scaffolds in kinase inhibitor (EGFR, CDK) and ion channel modulator (Kv7, Nav1.7) drug discovery [1]. The specific 4-cyclohexyl substitution pattern places hydrophobic bulk near the hinge-binding region of kinases, while the lactam NH can serve as a hinge-binding hydrogen bond donor [2]. The computed TPSA of 41.5 Ų is below the CNS penetration threshold, making this scaffold suitable for both peripheral and CNS-targeted programs. Researchers selecting among quinazolinone isomers should consider these computed property differences when prioritizing scaffolds for specific target classes.

Comparative Physicochemical Benchmarking in Scaffold Selection

Procurement scientists and medicinal chemists can use the computed property profile of 4-cyclohexylquinazolin-2(1H)-one (XLogP3 = 2.8, TPSA = 41.5 Ų, rotatable bonds = 1, HBD = 1) as a quantitative benchmark when evaluating alternative quinazolinone scaffolds [1]. This systematic comparison—against 2-cyclohexyl, 3-cyclohexyl, 4-phenyl, and 4-alkyl analogs—enables data-driven scaffold selection rather than intuitive substitution, reducing the risk of late-stage optimization failure due to suboptimal physicochemical properties.

Quote Request

Request a Quote for 4-cyclohexylquinazolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.